3-(2H-1,3-Benzodioxol-5-yl)-5,7,8-trimethoxy-4H-1-benzopyran-4-one
Description
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Properties
CAS No. |
53505-66-1 |
|---|---|
Molecular Formula |
C19H16O7 |
Molecular Weight |
356.3 g/mol |
IUPAC Name |
3-(1,3-benzodioxol-5-yl)-5,7,8-trimethoxychromen-4-one |
InChI |
InChI=1S/C19H16O7/c1-21-14-7-15(22-2)18(23-3)19-16(14)17(20)11(8-24-19)10-4-5-12-13(6-10)26-9-25-12/h4-8H,9H2,1-3H3 |
InChI Key |
BNOPOPJWFMCNJN-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=C(C2=C1C(=O)C(=CO2)C3=CC4=C(C=C3)OCO4)OC)OC |
Origin of Product |
United States |
Biological Activity
Overview
3-(2H-1,3-Benzodioxol-5-yl)-5,7,8-trimethoxy-4H-1-benzopyran-4-one, also known as Benzodioxole-derived flavonoid , is a compound with significant potential in various biological applications. Its molecular formula is and it has a molecular weight of 356.3 g/mol . This compound is part of the flavonoid family, which is known for its diverse biological activities including antioxidant, anti-inflammatory, and anticancer properties.
| Property | Value |
|---|---|
| CAS Number | 53505-66-1 |
| Molecular Formula | C19H16O7 |
| Molecular Weight | 356.3 g/mol |
| IUPAC Name | 3-(1,3-benzodioxol-5-yl)-5,7,8-trimethoxychromen-4-one |
Antioxidant Activity
Research indicates that flavonoids exhibit strong antioxidant properties due to their ability to scavenge free radicals. The presence of methoxy groups in the structure of this compound enhances its electron-donating ability, which is crucial for its antioxidant activity. A study demonstrated that this compound effectively reduced oxidative stress markers in vitro .
Anti-inflammatory Effects
Flavonoids are known to inhibit inflammatory pathways. This specific compound has shown promise in reducing pro-inflammatory cytokines such as TNF-alpha and IL-6 in cellular models. The modulation of these inflammatory mediators suggests potential therapeutic applications in diseases characterized by chronic inflammation .
Anticancer Properties
The anticancer potential of this compound has been explored through various studies. It was found to induce apoptosis in cancer cell lines such as breast and colon cancer cells by activating caspase pathways and inhibiting cell proliferation .
Neuroprotective Effects
Emerging evidence suggests that this compound may have neuroprotective effects. In animal models of neurodegeneration, it was observed to improve cognitive function and reduce neuronal loss. The underlying mechanism may involve the reduction of oxidative stress and modulation of neuroinflammatory responses .
Case Studies
- Study on Antioxidant Activity :
-
Anti-inflammatory Study :
- Objective : To assess the effects on cytokine production in lipopolysaccharide (LPS)-stimulated macrophages.
- Findings : Treatment with the compound resulted in a marked decrease in TNF-alpha and IL-6 levels, indicating its anti-inflammatory potential .
- Anticancer Research :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
